4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Descripción general

Descripción

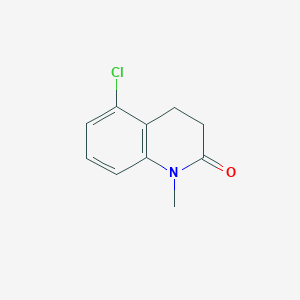

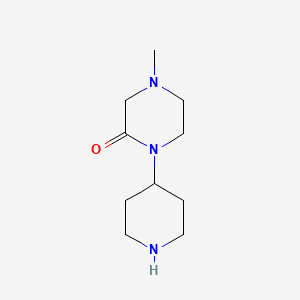

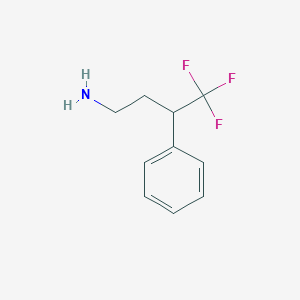

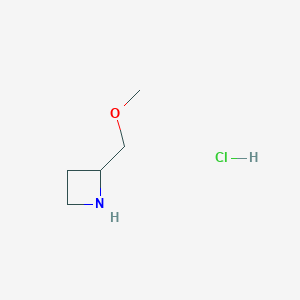

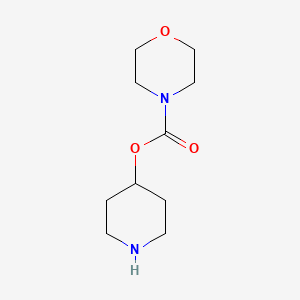

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound . It has an empirical formula of C11H21N3O and a molecular weight of 211.30 . The IUPAC name is 4-methyl-1-(4-piperidinyl)-2-piperazinone .

Molecular Structure Analysis

The molecule consists of a piperazine ring substituted with a methyl group at one nitrogen and a piperidin-4-yl group at the other . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a solid at room temperature .Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Probing

4-Methyl-1-(piperidin-4-yl)piperazin-2-one derivatives have been explored as probes for mapping the dopamine D2 receptor (D2DAR) binding site. Compounds in this category were synthesized and evaluated for their affinity toward D2DAR through in vitro competitive displacement assays. Molecular dynamics simulation and docking analysis aided in understanding their interaction modes with D2DAR (Penjišević et al., 2016).

CGRP Receptor Antagonism

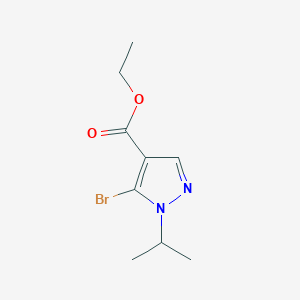

Certain derivatives, notably (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The convergent, stereoselective, and economical synthesis of these compounds has been reported, demonstrating their potential in medical applications (Cann et al., 2012).

Inhibition of Acetyl-CoA Carboxylase

Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of ACC1/2, demonstrating potent inhibitory activities in enzyme-assay and cell-based assays. These compounds, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown promise in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

α1-AR Antagonistic Activities

Derivatives such as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine have been synthesized and evaluated for their α1-AR antagonistic activities, showing potential as therapeutic agents (Li et al., 2008).

Photophysical Properties

Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, offering insights into their potential use in photophysical applications (Gan et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSWQWNHWKDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

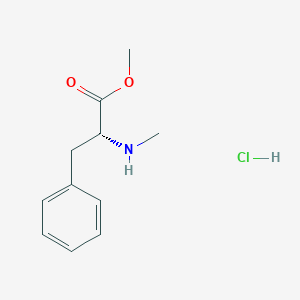

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(piperidin-4-yl)piperazin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)

![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)